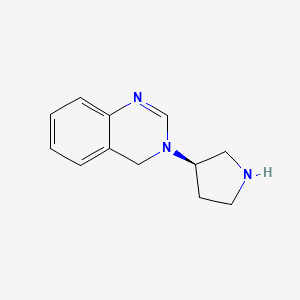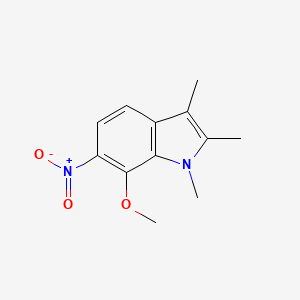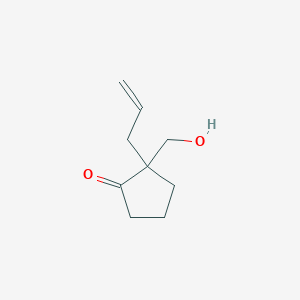
2,2-Dichloro-1-cyclopentylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1-cyclopentylethan-1-one is an organic compound with the molecular formula C8H12Cl2O. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two chlorine atoms and a cyclopentyl group attached to the ethanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Dichloro-1-cyclopentylethan-1-one can be synthesized through the chlorination of cyclopentyl methyl ketoneThe reaction is typically carried out at temperatures below 60°C to prevent over-chlorination and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous introduction of chlorine gas into a reactor containing cyclopentyl methyl ketone and acetic acid. The reaction mixture is then cooled, and the product is separated by distillation or extraction methods .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-1-cyclopentylethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopentyl ethanone derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of cyclopentyl ethanone.
Oxidation: Formation of cyclopentyl carboxylic acid or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Potential use in the development of new therapeutic agents due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-1-cyclopentylethan-1-one involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Additionally, it can participate in redox reactions, leading to the formation of various oxidized or reduced products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloroacetophenone: Similar in structure but with a phenyl group instead of a cyclopentyl group.
1,1-Dichloroacetone: Contains two chlorine atoms but with a different carbon skeleton.
2,2-Dichloropropane: Similar chlorination pattern but with a propane backbone.
Uniqueness
2,2-Dichloro-1-cyclopentylethan-1-one is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the cyclopentyl moiety is required .
Eigenschaften
CAS-Nummer |
39140-52-8 |
|---|---|
Molekularformel |
C7H10Cl2O |
Molekulargewicht |
181.06 g/mol |
IUPAC-Name |
2,2-dichloro-1-cyclopentylethanone |
InChI |
InChI=1S/C7H10Cl2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2 |
InChI-Schlüssel |
LQTBWPPPBJJUQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)


![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
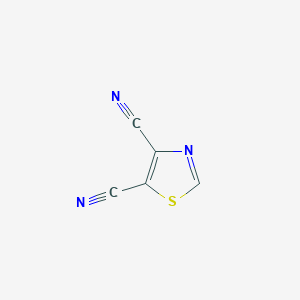
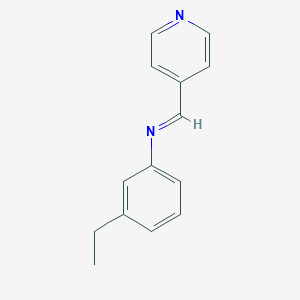

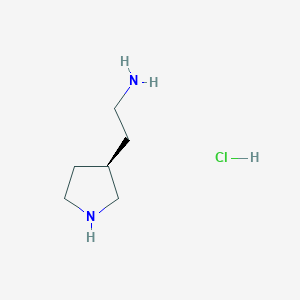
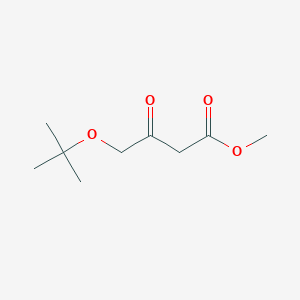
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)

